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Compound of Interest

Compound Name: 1,5-Dimethylcyclopentene

Cat. No.: B093963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-
Dimethylcyclopentene, a volatile cycloalkene of interest in organic synthesis and materials

science. This document details available infrared (IR) and mass spectrometry (MS) data,

alongside predicted Nuclear Magnetic Resonance (NMR) data. Furthermore, it outlines

standardized experimental protocols for these analytical techniques and presents a

representative synthetic workflow.

Spectroscopic Data Analysis
The following sections present the available and predicted spectroscopic data for 1,5-
Dimethylcyclopentene, organized for clarity and comparative analysis.

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 1,5-Dimethylcyclopentene exhibits characteristic absorptions

corresponding to its molecular structure. Key vibrational modes are summarized in the table

below.
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Wavenumber (cm⁻¹) Intensity Assignment

~2965 Strong C-H stretch (sp³ -CH₃, -CH₂-)

~2870 Medium C-H stretch (sp³ -CH₃, -CH₂-)

~1650 Medium C=C stretch (alkene)

~1450 Medium C-H bend (scissoring, -CH₂-)

~1375 Medium C-H bend (rocking, -CH₃)

~880 Medium =C-H bend (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1,5-Dimethylcyclopentene is not readily available in the surveyed

literature. Therefore, predicted ¹H and ¹³C NMR chemical shifts are provided below. These

predictions are based on computational models and should be considered as estimates.

Predicted ¹H NMR Data

Chemical Shift (ppm) Multiplicity Assignment

~5.4 m =CH

~2.2 m -CH₂- (allylic)

~1.8 m -CH₂-

~1.6 s =C-CH₃

~1.0 d -CH-CH₃

Predicted ¹³C NMR Data
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Chemical Shift (ppm) Assignment

~145 =C(CH₃)

~125 =CH

~40 -CH(CH₃)

~35 -CH₂- (allylic)

~25 -CH₂-

~20 =C-CH₃

~15 -CH-CH₃

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,5-Dimethylcyclopentene results in a characteristic

fragmentation pattern. The major fragments are tabulated below.

m/z Relative Intensity Assignment

96 Moderate [M]⁺ (Molecular Ion)

81 High [M - CH₃]⁺

67 Moderate [C₅H₇]⁺

53 Low [C₄H₅]⁺

41 Moderate [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are detailed, representative methodologies for the spectroscopic analysis and

synthesis of 1,5-Dimethylcyclopentene.

Gas-Phase Infrared (IR) Spectroscopy
A standard protocol for obtaining a gas-phase IR spectrum of a volatile cycloalkene like 1,5-
Dimethylcyclopentene is as follows:
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell

is utilized. The gas cell typically has a path length of 10 cm and is fitted with KBr or NaCl

windows, which are transparent in the mid-IR region.

Sample Preparation: A small liquid sample of 1,5-Dimethylcyclopentene is injected into the

evacuated gas cell. The sample is allowed to vaporize and equilibrate within the cell. The

pressure within the cell is typically maintained in the range of 10-50 Torr.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty, evacuated gas cell is recorded and automatically

subtracted from the sample spectrum to eliminate contributions from atmospheric water and

carbon dioxide. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
A typical procedure for the EI-MS analysis of a C₇H₁₂ isomer is detailed below:

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

This is often coupled with a gas chromatograph (GC-MS) for sample introduction and

separation.

Sample Introduction: For a pure sample, direct infusion via a heated probe can be used. For

mixtures, a dilute solution of 1,5-Dimethylcyclopentene in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the gas chromatograph. The GC column

separates the components of the mixture before they enter the mass spectrometer.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the ejection of an electron from the

molecule, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Synthetic Workflow
A plausible synthetic route to 1,5-Dimethylcyclopentene involves the reaction of 2-

methylcyclopentanone with a methyl Grignard reagent, followed by dehydration of the resulting

tertiary alcohol. This workflow is depicted in the following diagram.

Caption: Synthesis of 1,5-Dimethylcyclopentene.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1,5-
Dimethylcyclopentene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093963#spectroscopic-data-for-1-5-
dimethylcyclopentene-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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